![molecular formula C16H22N6O2S3 B14322729 N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide CAS No. 100981-64-4](/img/structure/B14322729.png)
N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonyl group, and an imidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfonyl group, and the final coupling to form the imidamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
化学反応の分析
Types of Reactions
N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
科学的研究の応用
N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives, sulfonyl compounds, and imidamides. Examples include:
- Thiazole-based antibiotics
- Sulfonylurea herbicides
- Imidamide-based pharmaceuticals
Uniqueness
N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
100981-64-4 |
|---|---|
分子式 |
C16H22N6O2S3 |
分子量 |
426.6 g/mol |
IUPAC名 |
N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide |
InChI |
InChI=1S/C16H22N6O2S3/c1-2-12-3-5-14(6-4-12)27(23,24)20-11-19-7-8-25-9-13-10-26-16(21-13)22-15(17)18/h3-6,10-11H,2,7-9H2,1H3,(H,19,20)(H4,17,18,21,22) |
InChIキー |
IPUDGSUBGYHPDO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



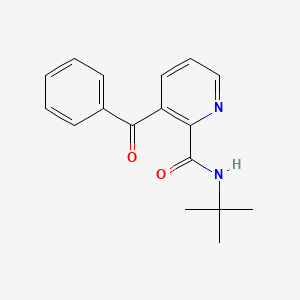
![2-[(2-Hydroxyphenyl)ethynyl]benzoic acid](/img/structure/B14322650.png)
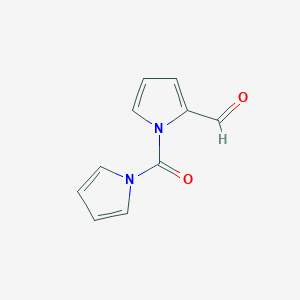
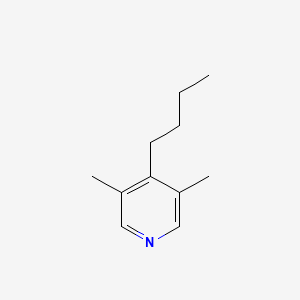
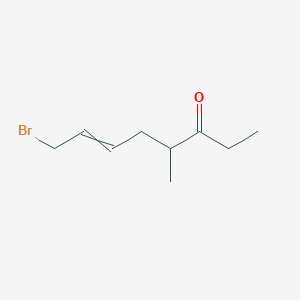
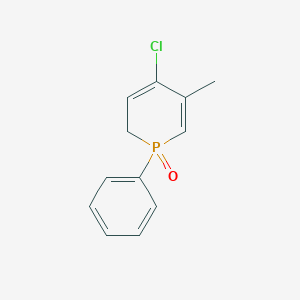
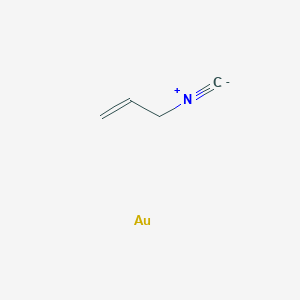
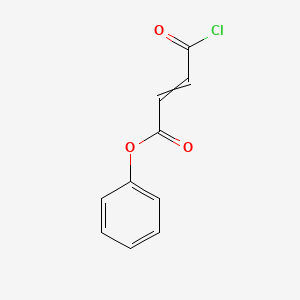
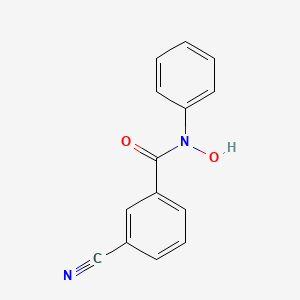

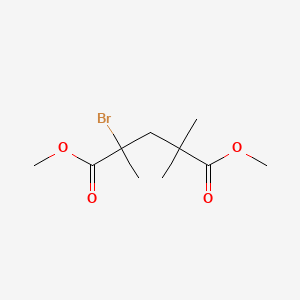
![2-[3-(4-Methylphenyl)propyl]oxirane](/img/structure/B14322711.png)

